1-(4-iso-Butoxy-3-fluorophenyl)ethanol
Description
1-(4-iso-Butoxy-3-fluorophenyl)ethanol is a fluorinated aromatic alcohol characterized by a hydroxyl group attached to a benzene ring substituted with an iso-butoxy group at the para position and a fluorine atom at the meta position. This compound is of interest in organic synthesis and pharmaceutical research due to its structural features, which combine lipophilic (iso-butoxy) and electron-withdrawing (fluorine) substituents.
Properties
Molecular Formula |
C12H17FO2 |
|---|---|
Molecular Weight |
212.26 g/mol |
IUPAC Name |
1-[3-fluoro-4-(2-methylpropoxy)phenyl]ethanol |
InChI |
InChI=1S/C12H17FO2/c1-8(2)7-15-12-5-4-10(9(3)14)6-11(12)13/h4-6,8-9,14H,7H2,1-3H3 |
InChI Key |
OVUZQCXCWKWWMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(C)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-iso-Butoxy-3-fluorophenyl)ethanol typically involves the reaction of 4-iso-Butoxy-3-fluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: On an industrial scale, the production of 1-(4-iso-Butoxy-3-fluorophenyl)ethanol may involve more efficient and scalable methods such as catalytic hydrogenation. This process uses a metal catalyst like palladium on carbon (Pd/C) under hydrogen gas pressure to reduce the aldehyde to the corresponding alcohol. This method is advantageous due to its high yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-iso-Butoxy-3-fluorophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: 4-iso-Butoxy-3-fluorobenzaldehyde or 4-iso-Butoxy-3-fluorobenzoic acid.
Reduction: 1-(4-iso-Butoxy-3-fluorophenyl)ethane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-iso-Butoxy-3-fluorophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-iso-Butoxy-3-fluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The ethanol moiety allows it to participate in hydrogen bonding and other interactions with biological molecules. The fluorine atom enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 1-(4-iso-Butoxy-3-fluorophenyl)ethanol, its structural analogs and functional group variations are analyzed below.
Structural Analogs and Substituent Effects
Key structural analogs include:
- 1-(4-Methoxy-3-fluorophenyl)ethanol: Replacing the iso-butoxy group with a methoxy group reduces steric bulk and lipophilicity. Methoxy derivatives are often more polar, impacting solubility and metabolic stability .
- 1-(4-iso-Butoxy-3-chlorophenyl)ethanol: Substituting fluorine with chlorine increases molecular weight and van der Waals interactions. Chlorine’s lower electronegativity compared to fluorine may alter electronic effects on the aromatic ring, influencing acidity of the hydroxyl group.
- 1-(3-Fluoro-4-hydroxyphenyl)ethanol: Removing the iso-butoxy group entirely increases polarity and hydrogen-bonding capacity, which could enhance water solubility but reduce membrane permeability.
Physicochemical Properties
| Compound | logP (Predicted) | Boiling Point (°C) | Solubility (mg/mL) |
|---|---|---|---|
| 1-(4-iso-Butoxy-3-fluorophenyl)ethanol | ~3.2 (est.) | ~280–300 (est.) | <1 (in water) |
| 1-(4-Methoxy-3-fluorophenyl)ethanol | ~1.8 | ~230–240 | ~10–15 |
| 1-(4-iso-Butoxy-3-chlorophenyl)ethanol | ~3.5 | ~290–310 | <1 |
Notes:
- logP : The iso-butoxy group significantly increases hydrophobicity compared to methoxy analogs .
- Solubility : Fluorine’s electron-withdrawing effect may slightly enhance water solubility relative to chlorine-substituted analogs, though both remain poorly water-soluble.
Research Findings and Limitations
- Computational Insights : Density-functional theory (DFT) methods () could predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometries, aiding in understanding substituent effects on reactivity .
- Crystallographic Challenges : Crystallization of such compounds may require advanced software like SHELX () due to conformational flexibility from the iso-butoxy chain .
- Data Gaps : The absence of experimental data (e.g., NMR, HPLC) in the provided evidence limits quantitative comparisons. Further literature review or experimental work is necessary to validate predicted properties.
Biological Activity
1-(4-iso-Butoxy-3-fluorophenyl)ethanol is an organic compound with the molecular formula C12H17FO2. Its structure features a butoxy group and a fluorine atom attached to a phenyl ring, along with an ethanol moiety. This unique configuration contributes to its distinctive physical and chemical properties, influencing its biological interactions and potential therapeutic applications.
The biological activity of 1-(4-iso-Butoxy-3-fluorophenyl)ethanol is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the ethanol moiety facilitates hydrogen bonding, while the fluorine atom enhances lipophilicity and metabolic stability. These properties make it a promising candidate for drug design, particularly in influencing various pharmacological pathways.
Interaction Studies
Research indicates that 1-(4-iso-Butoxy-3-fluorophenyl)ethanol exhibits significant binding affinity towards a range of biological targets. The butoxy and fluorine groups enhance its interaction profiles, making it an interesting subject for further pharmacological research. Ongoing studies aim to elucidate its specific mechanisms of action, focusing on its potential therapeutic effects.
Antioxidant Properties
The compound's structural features may also confer antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Antioxidants play a vital role in preventing cellular damage caused by free radicals, thus contributing to overall health and disease prevention.
Case Studies and Experimental Data
In experimental settings, compounds with similar structures have been tested for various biological activities. For instance, studies involving related phenolic compounds have demonstrated their ability to inhibit bacterial growth and biofilm formation . Such findings provide a basis for hypothesizing the potential activities of 1-(4-iso-Butoxy-3-fluorophenyl)ethanol.
| Study | Compound | Biological Activity | MIC (mg/mL) |
|---|---|---|---|
| Study A | Ethanol Extracts | Antimicrobial against S. aureus | 0.0338 |
| Study B | Phenolic Compounds | Antioxidant activity (DPPH assay) | EC50: 11.745 |
Future Research Directions
Further investigations are needed to fully characterize the biological activities of 1-(4-iso-Butoxy-3-fluorophenyl)ethanol. Key areas include:
- In vitro Studies : Assessing the compound's efficacy against various pathogens and cancer cell lines.
- Mechanistic Studies : Elucidating the specific molecular pathways influenced by the compound.
- Structure-Activity Relationship (SAR) : Exploring how variations in structure affect biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
